1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group. The compound’s structure includes a piperazine moiety linked via a methyl group to the oxadiazole ring, with two hydrochloride counterions enhancing solubility.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14;;/h8,11H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRUDFGEYNEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride typically involves multiple steps:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxyl derivatives or aldehydes in the presence of organic bases.
Final coupling: The final step involves coupling the piperazine and oxadiazole moieties under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or oxadiazole moieties are substituted with other functional groups.
Common reagents used in these reactions include organic bases, transition metal catalysts, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride showed efficacy against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
In neuropharmacological studies, this compound has been investigated for its potential neuroprotective effects. A recent study involving animal models of neurodegenerative diseases suggested that it may help reduce oxidative stress and inflammation in neuronal cells. The compound's ability to modulate signaling pathways involved in neuronal survival is a promising area for further research.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against common pathogens. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth. This study highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Neuroprotective Mechanisms
A study published in a peer-reviewed journal explored the neuroprotective mechanisms of the compound in a rat model of Alzheimer's disease. The results showed that treatment with this compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques in the brain. These findings suggest that the compound may offer therapeutic benefits for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the oxadiazole ring may contribute to the compound’s overall biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The substituent on the 1,2,4-oxadiazole ring significantly influences physicochemical properties such as lipophilicity, solubility, and molecular weight. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
*Hypothetical formula based on substituent analysis.
†Estimated using analogous compounds (e.g., 315.2 for 4-chlorophenyl variant ).
Key Observations:
- Methyl Substituent : Smaller alkyl group reduces molecular weight, likely improving aqueous solubility but limiting hydrophobic interactions.
- 4-Chlorophenyl : Aromatic ring with electron-withdrawing chlorine enhances lipophilicity and may facilitate π-π stacking in target binding.
- Trifluoromethylphenyl : Strong electron-withdrawing effects improve metabolic stability and resistance to oxidative degradation.
Biological Activity
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈Cl₂N₄O
- Molecular Weight : 300.22 g/mol
- CAS Number : 1241287-74-0
The structure features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains and fungi. A notable study found that oxadiazole derivatives demonstrated MIC values ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC₅₀ values for these compounds ranged from 10 to 50 µM, indicating moderate to potent activity .
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| HeLa | 20 | Moderate |
| MCF-7 | 30 | Moderate |
Antimalarial Activity
Recent studies have highlighted the potential of oxadiazole-containing compounds in treating malaria. For example, a compound structurally similar to our target showed an EC₅₀ value of 0.263 µM against Plasmodium falciparum . This suggests that modifications in the oxadiazole structure can enhance antimalarial activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Oxadiazoles have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
- Targeting Specific Receptors : Certain derivatives have shown affinity for specific receptors involved in cancer progression and infection pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the oxadiazole ring significantly influence biological activity. For instance:
- Substitution at the 3-position with bulky groups generally decreases activity.
- The presence of electron-withdrawing groups enhances potency against specific targets.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of 1,2,4-oxadiazole derivatives revealed that compounds with halogen substitutions exhibited enhanced cytotoxicity against a panel of cancer cell lines compared to their non-substituted counterparts .
- Case Study on Antimicrobial Efficacy : Another research project evaluated the antimicrobial effectiveness of various oxadiazolines against MRSA strains, finding significant inhibition at concentrations as low as 0.5 µg/mL .
Q & A
Q. What are the standard synthetic routes for preparing 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by piperazine functionalization. For example, oxadiazole derivatives are often synthesized via cyclization reactions using hydrazine derivatives and carbonyl compounds under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) . Piperazine coupling may employ nucleophilic substitution or reductive amination, with solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., TBTU/HOBt for amide bond formation) critical for optimizing yields . Purification via recrystallization or column chromatography is essential to isolate the dihydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- HPLC/LC-MS : To assess purity and confirm molecular weight (e.g., molecular ion peaks matching the theoretical mass of 315.2 g/mol) .
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions on the oxadiazole and piperazine rings .
- Elemental analysis : Confirming stoichiometry of carbon, hydrogen, nitrogen, and chlorine .
- X-ray crystallography : For resolving crystal structure and hydrogen bonding patterns in the dihydrochloride form .
Q. What are the primary applications of this compound in non-clinical research?
Piperazine-oxadiazole derivatives are explored as:
- Enzyme inhibitors : Targeting aminopeptidase N, VEGFR2, or MMP9 due to their heterocyclic pharmacophores .
- Receptor modulators : Structural analogs show activity at serotonin or dopamine receptors, suggesting potential neuropharmacological applications .
- Buffer components : Piperazine dihydrochloride derivatives are used in non-toxic buffer systems for biochemical assays (pH range 5.32–9.70) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of piperazine dihydrochloride derivatives?
While some studies classify piperazine dihydrochloride as a low-toxicity buffer , others note potential neurotoxic and carcinogenic risks due to nitrosamine formation under acidic conditions . To address this:
- Conduct pH stability studies to assess nitrosamine generation in simulated gastric fluid.
- Use Ames tests or in vitro mutagenicity assays to evaluate genotoxicity thresholds .
- Compare results across ionic strengths, as toxicity may correlate with buffer concentration (e.g., pK1 = 5.32 at infinite dilution vs. higher ionic strengths) .
Q. What strategies optimize the compound’s biological activity in structure-activity relationship (SAR) studies?
- Substituent modification : Replace the isopropyl group on the oxadiazole with electron-withdrawing groups (e.g., 4-chlorophenyl) to enhance binding affinity to target enzymes .
- Salt form comparison : Test freebase vs. dihydrochloride forms for solubility differences in physiological buffers .
- Molecular docking : Use computational models to predict interactions with biological targets (e.g., VEGFR2’s ATP-binding pocket) .
Q. How do researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Kinetic assays : Measure inhibition constants (Ki) against purified enzymes (e.g., MMP9) using fluorogenic substrates .
- Cell-based models : Evaluate anti-angiogenic effects in HUVECs via tube formation assays .
- Metabolic profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomes, identifying potential prodrug activation pathways .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?
Challenges include low plasma stability and matrix interference. Solutions involve:
- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent oxidation during sample preparation .
- LC-MS/MS detection : Use deuterated internal standards (e.g., d4-piperazine) to improve quantification accuracy .
- Solid-phase extraction (SPE) : Employ mixed-mode cartridges to isolate the compound from proteins and lipids .
Methodological Considerations
Q. What protocols ensure safe handling and storage of this hygroscopic compound?
- Storage : Anhydrous piperazine dihydrochloride must be kept in airtight containers with desiccants at RT (20–25°C) to prevent hydration .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize dermal/ inhalation exposure .
- Waste disposal : Neutralize with sodium bicarbonate before incineration to avoid HCl gas formation .
Q. How can researchers leverage computational tools to predict the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
